molecular formula C14H14N2O4 B5566719 N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide CAS No. 5367-22-6

N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide

Cat. No. B5566719
CAS RN: 5367-22-6
M. Wt: 274.27 g/mol
InChI Key: HRXDOUHGBQXFDT-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of this compound would depend on the conditions and reagents used. The hydrazide group might undergo condensation reactions, and the furan ring might undergo electrophilic substitution or opening reactions . The methylphenoxy group might undergo reactions typical of ether groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present .

Scientific Research Applications

Corrosion Inhibition

Hydroxy phenyl hydrazides, including derivatives similar to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, have been investigated for their role as corrosion impeding agents. A study by Singh et al. (2021) demonstrates the synthesis of environmentally benign corrosion inhibitors and their protective ability against the corrosion of mild steel in acidic media, utilizing a variety of electrochemical and microscopic techniques. This research highlights the potential of such compounds in enhancing the durability and lifespan of metals in corrosive environments Singh et al., 2021.

Antimicrobial and Antioxidant Properties

The synthesis of phenothiazine derivatives, including structures akin to N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide, has shown promising antibacterial and antioxidant activities. Venkatesan et al. (2015) reported the synthesis of these compounds and their effectiveness against various bacterial strains and in vitro antioxidant activities, suggesting potential applications in pharmaceuticals and as food preservatives Venkatesan et al., 2015.

Synthesis and Catalytic Applications

Research by Hummel and Ellman (2014) on the Cobalt(III)-catalyzed synthesis of indazoles and furans through C–H bond functionalization/addition/cyclization cascades opens up new avenues for the application of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide in the synthesis of heterocyclic compounds. This method provides a cost-effective route for assembling heterocycles, which are crucial in pharmaceuticals, agrochemicals, and materials research Hummel & Ellman, 2014.

Cancer Chemoprevention and Treatment

A review by Boone et al. (1990) discusses the identification and evaluation of compounds with chemopreventive activity in animals and humans, indicating the potential of N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide analogs in cancer chemoprevention and treatment. This comprehensive review outlines the process of screening compounds for chemopreventive properties, animal model evaluations, and human clinical trials, providing a foundation for future research in cancer treatment strategies Boone et al., 1990.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a “mechanism of action” for a chemical compound . If this compound has a biological effect, the mechanism would depend on how the compound interacts with biological macromolecules .

Safety and Hazards

Without specific data, it’s difficult to provide accurate safety and hazard information. As with all chemicals, safe handling practices should be used to minimize risk .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it has interesting biological activity, it might be studied as a potential pharmaceutical . If it has unique physical or chemical properties, it might be studied for potential applications in materials science or other fields .

properties

IUPAC Name

N'-[2-(4-methylphenoxy)acetyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-10-4-6-11(7-5-10)20-9-13(17)15-16-14(18)12-3-2-8-19-12/h2-8H,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDOUHGBQXFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968442
Record name N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-carboxylic acid N'-(2-p-tolyloxy-acetyl)-hydrazide

CAS RN

5367-22-6
Record name N-(Furan-2-carbonyl)-2-(4-methylphenoxy)ethanehydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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